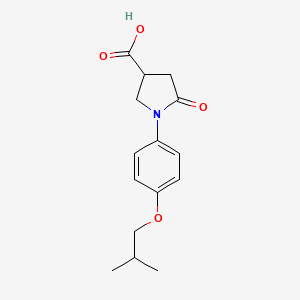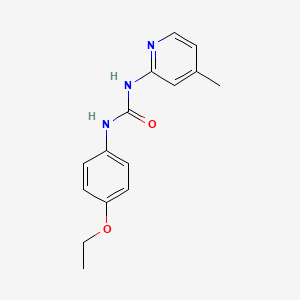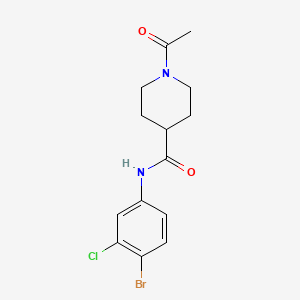![molecular formula C17H13N3OS B5489561 5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5489561.png)
5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. This compound exhibits a unique structure that makes it a promising candidate for developing novel drugs with improved efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of 5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile exhibits low toxicity towards normal cells, making it a promising candidate for developing anticancer drugs. This compound has also been found to exhibit anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile in lab experiments is its unique structure, which makes it a promising candidate for developing novel drugs with improved efficacy and reduced toxicity. However, one of the main limitations of using this compound is its complex synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for research involving 5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile. One of the most significant areas of research is the development of novel anticancer drugs based on this compound. Additionally, this compound has the potential to be used as a lead compound for developing new antimicrobial agents. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neuropharmacology and immunology.
Conclusion:
In conclusion, 5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile is a promising compound with potential applications in various scientific research fields. Its unique structure and potent biological activities make it a promising candidate for developing novel drugs with improved efficacy and reduced toxicity. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Synthesis Methods
The synthesis of 5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile involves a multistep process that requires expertise in organic chemistry. One of the most commonly used methods for synthesizing this compound is the reaction of 2-acetylthiophene with benzylamine followed by the reaction with ethyl cyanoacetate and ammonium acetate. The final product is obtained after purification by column chromatography.
Scientific Research Applications
The unique structure of 5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile has made it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to have antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
5-(benzylamino)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c18-11-15-17(19-12-13-5-2-1-3-6-13)21-16(20-15)9-8-14-7-4-10-22-14/h1-10,19H,12H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLXZWQQHNNFBQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)/C=C/C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-benzyl-3-[(3-thioxo-3,4-dihydro-2-quinoxalinyl)hydrazono]butanoate](/img/structure/B5489494.png)

![N-(2-{4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5489506.png)
![4-({(2R,5S)-5-[(4,6-dimethoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5489511.png)
![3-{5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5489512.png)

![N,N-dimethyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B5489532.png)
![4-chloro-N-[1-{[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5489537.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5489543.png)
![ethyl [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B5489554.png)

![N-(2-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5489580.png)
